molecular formula C8H7NO4 B14000732 5-Amino-4-hydroxy[2,2'-bifuran]-3(2H)-one CAS No. 7342-17-8

5-Amino-4-hydroxy[2,2'-bifuran]-3(2H)-one

Cat. No.: B14000732
CAS No.: 7342-17-8
M. Wt: 181.15 g/mol
InChI Key: KHQDMUKAMUOCMI-UHFFFAOYSA-N
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Description

5-amino-2-(2-furyl)-4-hydroxy-furan-3-one is an organic compound that features a furan ring substituted with amino and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-(2-furyl)-4-hydroxy-furan-3-one can be achieved through several methods. One common approach involves the reaction of 5-nitro-2-furfuryl nitrate with sodium azide and malonodinitrile or methyl cyanoacetate . This reaction yields 5-amino-2-furfurylidenemalonodinitrile and methyl 3-(5-amino-2-furyl)-2-cyanoacrylate. Another method involves the reduction of 5-nitro-2-furyl compounds using aluminum or sodium amalgams, or hydrogen under platinum catalysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-(2-furyl)-4-hydroxy-furan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The furan ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, malonodinitrile, methyl cyanoacetate, aluminum amalgam, and platinum catalysts . Reaction conditions typically involve solvents like dimethyl sulfoxide and controlled temperatures to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include 5-amino-2-furfurylidenemalonodinitrile, methyl 3-(5-amino-2-furyl)-2-cyanoacrylate, and various substituted furan derivatives .

Scientific Research Applications

5-amino-2-(2-furyl)-4-hydroxy-furan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-2-(2-furyl)-4-hydroxy-furan-3-one involves its interaction with specific molecular targets. For example, it acts as an antagonist of adenosine A2A receptors, which are involved in various physiological processes . The compound binds to these receptors, inhibiting their activity and modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include 7-substituted 5-amino-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines, which also act as adenosine receptor antagonists . These compounds share structural similarities, such as the presence of a furan ring and amino groups.

Uniqueness

5-amino-2-(2-furyl)-4-hydroxy-furan-3-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its ability to act as an adenosine receptor antagonist makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

7342-17-8

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

5-amino-2-(furan-2-yl)-4-hydroxyfuran-3-one

InChI

InChI=1S/C8H7NO4/c9-8-6(11)5(10)7(13-8)4-2-1-3-12-4/h1-3,7,11H,9H2

InChI Key

KHQDMUKAMUOCMI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2C(=O)C(=C(O2)N)O

Origin of Product

United States

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